2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
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Description
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C24H16FN3S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and characterized for their structural properties. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) investigated isostructural thiazoles, including a compound similar to the one , providing insights into their crystalline structure and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photophysical and Physicochemical Properties
Studies like that by Salman A. Khan (2020) explore the photophysical and physicochemical properties of pyrazoline derivatives, which can be used as fluorescent chemosensors for metal ion detection. This indicates potential applications in material sciences and sensor technology (Salman A. Khan, 2020).
Antimicrobial Activities
Research by Ragavan, Vijayakumar, and Kumari (2010) has highlighted the antimicrobial activities of similar pyrazole derivatives. These compounds show promising antibacterial and antifungal properties, which could be relevant for pharmaceutical applications (Ragavan, Vijayakumar, & Kumari, 2010).
Opto-electronic Applications
Ramkumar and Kannan (2015) have synthesized novel heterocyclic compounds, including pyrazole derivatives, which exhibit blue and green emission, indicating their potential in opto-electronic applications like OLEDs and fluorescence spectrophotometers (Ramkumar & Kannan, 2015).
Fluorescent Dyes and Probes
Bai et al. (2007) synthesized novel fluorescence dyes from pyrazoline compounds. These compounds showed red-shifted fluorescence emission in different solvents, suggesting their use in developing new fluorescent probes and dyes (Bai et al., 2007).
Corrosion Inhibitors
Saraswat and Yadav (2020) have explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic media. These studies are crucial for industrial applications where corrosion resistance is a key factor (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLMFPCEGJBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.